molecular formula C24H26N4OS B10811958 2-{[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-YL]sulfanyl}-N-cyclopentylacetamide

2-{[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-YL]sulfanyl}-N-cyclopentylacetamide

Cat. No.: B10811958
M. Wt: 418.6 g/mol
InChI Key: BUHHMVODKSDROV-UHFFFAOYSA-N
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Description

2-{[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-YL]sulfanyl}-N-cyclopentylacetamide is a useful research compound. Its molecular formula is C24H26N4OS and its molecular weight is 418.6 g/mol. The purity is usually 95%.
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Biological Activity

2-{[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-YL]sulfanyl}-N-cyclopentylacetamide is a synthetic compound with potential biological activity. Its structure includes a triazine ring and a sulfanyl group, which are known to contribute to various pharmacological properties. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C29H24N4OS
  • Molecular Weight : 476.59 g/mol
  • CAS Number : 497062-04-1

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its anti-virulence properties. The compound has shown promise in inhibiting virulence factors in pathogenic bacteria.

Research indicates that this compound interferes with quorum sensing—a process that bacteria use to communicate and coordinate their behavior based on population density. By disrupting quorum sensing, the compound can reduce the expression of virulence factors that contribute to pathogenicity.

Case Studies and Research Findings

StudyFindingsReference
Starkey et al. (2014)Identified anti-virulence compounds that disrupt quorum-sensing regulated acute and persistent pathogenicity in Pseudomonas aeruginosa. The study highlighted the role of triazine derivatives in inhibiting MvfR-regulated virulence functions.
ChemicalBook (2018)Provided a comprehensive overview of the chemical properties and potential applications of the compound, emphasizing its structural features that may contribute to biological activity.
PubChem DatabaseListed the compound's molecular characteristics and suggested further exploration into its pharmacological effects, particularly in antimicrobial applications.

Pharmacological Implications

The ability of this compound to inhibit virulence factors suggests potential applications in treating infections caused by multidrug-resistant bacteria. By targeting bacterial communication pathways rather than directly killing bacteria, this compound may reduce the likelihood of resistance development.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that derivatives containing the triazine moiety exhibit cytotoxic effects against various cancer cell lines, including HCT-116 and HeLa. In one study, specific analogues demonstrated IC50 values below 100 µM, indicating significant efficacy in inhibiting cell proliferation and inducing apoptosis through caspase activation .

Cell LineIC50 (µM)Mechanism
HCT-11636Apoptosis induction
HeLa34Apoptosis induction
MCF-746Apoptosis induction

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example, it exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Enzyme Inhibition

Recent investigations have focused on the compound's ability to inhibit specific enzymes linked to metabolic disorders. For instance, it has been evaluated as a potential inhibitor of α-glucosidase and acetylcholinesterase, which are relevant targets for treating Type 2 diabetes mellitus and Alzheimer's disease, respectively .

Case Study on Anticancer Activity

A detailed study on the anticancer properties of related compounds revealed that those with a naphthyl moiety significantly enhanced cytotoxic activity. The study utilized various assays to assess cell viability and apoptosis induction through morphological changes and flow cytometry analysis .

Case Study on Enzyme Inhibition

In a separate investigation, new sulfonamide derivatives were synthesized and tested for their enzyme inhibitory potential. The results indicated that certain derivatives could effectively inhibit α-glucosidase activity, suggesting their potential use in managing blood glucose levels in diabetic patients .

Properties

Molecular Formula

C24H26N4OS

Molecular Weight

418.6 g/mol

IUPAC Name

2-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-N-cyclopentylacetamide

InChI

InChI=1S/C24H26N4OS/c1-16-7-11-18(12-8-16)22-23(19-13-9-17(2)10-14-19)27-28-24(26-22)30-15-21(29)25-20-5-3-4-6-20/h7-14,20H,3-6,15H2,1-2H3,(H,25,29)

InChI Key

BUHHMVODKSDROV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=NC(=N2)SCC(=O)NC3CCCC3)C4=CC=C(C=C4)C

Origin of Product

United States

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